An In-depth Technical Guide to (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid
An In-depth Technical Guide to (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral building block of significant interest in pharmaceutical research and development. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind the data presented.
Introduction: A Molecule of Neurological Interest
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a derivative of γ-aminobutyric acid (GABA), has garnered attention in the field of neuropharmacology. Its structural similarity to GABA allows it to function as a GABA receptor modulator, making it a valuable tool in the study of neurological conditions such as anxiety and mood disorders. The specific stereochemistry of the (R)-enantiomer is crucial for its biological activity, highlighting the importance of precise stereochemical control during its synthesis. This guide will delve into the key chemical characteristics that underpin its utility as a research tool and a precursor for novel therapeutic agents.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the known and computed properties of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. It is important to note that while some experimental data is available from commercial suppliers, other values are computationally derived and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | 370.981 °C at 760 mmHg | Commercial Supplier |
| Density | 1.176 g/cm³ | Commercial Supplier |
| Flash Point | 178.163 °C | Commercial Supplier |
| Refractive Index | 1.551 | Commercial Supplier |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3 (Computed) | -1.4 | PubChem[1] |
Expert Insight: The calculated XLogP3 value of -1.4 suggests that (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a relatively polar molecule, which is consistent with the presence of both an amino and a carboxylic acid group. This polarity has significant implications for its solubility, which is anticipated to be higher in polar protic solvents. The lack of publicly available experimental data for melting point, solubility, and pKa underscores the need for thorough in-house characterization by any research group intending to utilize this compound. These parameters are critical for designing appropriate formulation strategies and for understanding its behavior in biological systems.
Synthesis and Stereochemical Control: Crafting the Chiral Moiety
A plausible synthetic route could involve the asymmetric reduction of a β-keto ester or the conjugate addition of a chiral amine to an α,β-unsaturated ester. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the asymmetric synthesis.
Experimental Protocol (Hypothetical): Asymmetric Michael Addition
This protocol is a generalized representation and would require optimization for this specific substrate.
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Preparation of the N-Acyloxazolidinone: To a solution of p-methoxycinnamic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C. After stirring for 2 hours, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh anhydrous solvent and added dropwise to a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and a base (e.g., triethylamine) at 0 °C. The reaction is stirred overnight at room temperature.
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Causality: The use of a chiral auxiliary like an Evans oxazolidinone allows for the introduction of stereochemical control in the subsequent Michael addition. The formation of the N-acyloxazolidinone activates the cinnamic acid derivative for the addition reaction.
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Diastereoselective Michael Addition: The purified N-acyloxazolidinone is dissolved in an anhydrous solvent and cooled to -78 °C. A solution of a nitrogen nucleophile (e.g., lithium bis(trimethylsilyl)amide) is added dropwise, and the reaction is stirred at low temperature until completion.
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Causality: The bulky chiral auxiliary directs the incoming nucleophile to one face of the double bond, leading to a high degree of diastereoselectivity. The low temperature is crucial to minimize side reactions and enhance selectivity.
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Hydrolysis and Chiral Auxiliary Cleavage: The resulting Michael adduct is treated with a hydrolyzing agent (e.g., lithium hydroxide in a mixture of water and THF) to cleave the ester linkage and remove the chiral auxiliary.
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Causality: This step liberates the desired β-amino acid. The chiral auxiliary can often be recovered and reused, making the process more cost-effective.
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Purification: The crude product is purified by techniques such as recrystallization or chromatography to yield the enantiomerically pure (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.
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Self-Validation: The enantiomeric excess (e.e.) of the final product should be determined using a chiral HPLC method to validate the stereochemical control of the synthesis.
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Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. While experimental spectra for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid are not widely published, this section outlines the expected spectroscopic features based on its chemical structure.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the butanoic acid backbone. The diastereotopic protons of the CH₂ groups will likely appear as complex multiplets.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the aliphatic carbons of the butanoic acid chain.
4.2 Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
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N-H stretching vibrations from the primary amine, usually appearing as two bands in the 3400-3200 cm⁻¹ region.
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A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1710 cm⁻¹.
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C-O stretching vibrations and aromatic C-H and C=C bending frequencies.
4.3 Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.25. The fragmentation pattern would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and fragmentation of the butanoic acid chain.
Caption: A typical analytical workflow for compound validation.
Applications in Drug Discovery and Neuroscience
As a chiral amino acid derivative, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its role as a GABA receptor modulator makes it a valuable lead compound for the development of drugs targeting the central nervous system. Researchers utilize this compound in:
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Neuroscience Research: To investigate the structure-activity relationships of GABA receptor agonists and antagonists.
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Pharmaceutical Development: As a starting material for the synthesis of novel compounds with potential therapeutic applications in anxiety, epilepsy, and other neurological disorders.
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Biochemical Assays: As a standard for developing and validating analytical methods for the detection and quantification of related compounds in biological matrices.
Conclusion: A Versatile Tool for Scientific Advancement
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a molecule with significant potential in the realms of neuroscience and medicinal chemistry. While a complete experimental dataset is not yet publicly available, this guide has provided a comprehensive overview of its known chemical properties, plausible synthetic strategies, and expected analytical characteristics. As research in neuropharmacology continues to advance, the demand for well-characterized, enantiomerically pure building blocks like this will undoubtedly grow, paving the way for the discovery of new and improved therapies for a range of neurological conditions.
References
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PubChem. 3-Amino-4-(4-methoxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]
